2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
Description
Chemical Structure and Properties 2-(((8-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (CAS: 112230-16-7) is a heterocyclic compound featuring a 1H-benzo[d]imidazole core linked via a thioether bridge to an 8-methylimidazo[1,2-a]pyridine moiety. Its molecular formula is C₁₅H₁₂N₄S (molecular weight: 280.35 g/mol) . The methyl group at the 8-position of the imidazo[1,2-a]pyridine moiety likely influences steric and electronic properties, affecting solubility and metabolic stability.
- Thioether linkage formation: Reacting 2-mercaptobenzimidazole derivatives with halogenated imidazo[1,2-a]pyridines under basic conditions .
- Multi-component reactions: Strategies similar to those used for imidazo[1,2-a]pyrimidines, where aldehydes, amines, and ketones are condensed in one-pot reactions .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-11-5-4-8-20-9-12(17-15(11)20)10-21-16-18-13-6-2-3-7-14(13)19-16/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXFURHOPQBJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the 8-methylimidazo[1,2-a]pyridine intermediate, which is then reacted with a suitable thiol reagent to introduce the thioether linkage. The final step involves the cyclization to form the benzo[d]imidazole ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It functions primarily as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating the cell cycle. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting key signaling pathways involved in cell growth and survival12.
Antiviral Properties
The compound has shown potential antiviral effects, particularly against specific viral replication processes. It has been investigated for its ability to inhibit viral infections, making it a candidate for therapeutic development against viral diseases21.
Antibacterial and Antifungal Activities
Imidazo[1,2-a]pyridine derivatives have been recognized for their antibacterial and antifungal properties. The presence of the thio group in this compound enhances its interaction with biological targets, leading to improved efficacy against various pathogens32. Studies have reported that it exhibits activity against both gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its structure allows for effective binding with proteins involved in inflammatory responses41.
Case Studies
Several studies have documented the biological activities of this compound:
Mechanism of Action
The mechanism of action of 2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Pharmacological and Physicochemical Comparisons
- Metabolic Stability : The thioether linker in the target compound offers greater resistance to oxidative metabolism compared to sulfoxide derivatives (e.g., CAS 103577-40-8) but may reduce gastric acid stability .
- Binding Affinity : The fused imidazo[1,2-a]pyridine system in the target compound likely enhances binding to kinase domains (e.g., JAK inhibitors) compared to simpler pyridyl analogues (CAS 23593-22-8) .
Biological Activity
The compound 2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a novel derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo-pyridine moiety and a benzimidazole core. Its molecular formula is , with a molecular weight of 285.37 g/mol. The presence of sulfur in the thioether linkage is significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antitumor Activity
- Several studies have reported the cytotoxic effects of related compounds against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against colon carcinoma (HCT-15) and other cancer types, indicating promising antitumor potential .
- Anticonvulsant Properties
- Antimicrobial Activity
- TRPM2 Channel Inhibition
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Interaction with DNA : Compounds with similar structures have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or neurotransmitter release.
Case Study 1: Antitumor Activity
A study evaluated the efficacy of various benzimidazole derivatives on HCT-15 cell lines. The results indicated that compounds with a methyl group at position 8 on the imidazo-pyridine ring significantly enhanced cytotoxicity (IC50 = 1.61 µg/mL) compared to controls .
Case Study 2: Anticonvulsant Efficacy
In a model assessing anticonvulsant activity, derivatives were tested for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The most active compound eliminated tonic extensor phases entirely, demonstrating a protective effect .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the imidazo-pyridine and benzimidazole rings significantly influence biological activity:
- Methyl Substituents : Methyl groups enhance lipophilicity and may improve cellular uptake.
- Thioether Linkage : The sulfur atom plays a crucial role in stabilizing interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via nucleophilic substitution between 2-mercaptobenzimidazole derivatives and halogenated imidazo[1,2-a]pyridine precursors. For example, alkylation of 2-mercaptobenzimidazole with 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine under basic conditions (e.g., K₂CO₃ in DMF or methanol) typically yields the target compound. Solvent choice (polar aprotic vs. protic) significantly impacts reaction efficiency; DMF enhances nucleophilicity but may require longer reaction times (~12–24 hours) compared to methanol (6–8 hours). Yields range from 65% to 85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Answer : Multinuclear NMR (¹H, ¹³C) is essential for confirming the thioether linkage and imidazo[1,2-a]pyridine/benzimidazole moieties. Key signals include:
- ¹H NMR : A singlet at δ 4.2–4.5 ppm for the SCH₂ group and aromatic protons in the δ 7.0–8.5 ppm range.
- ¹³C NMR : A sulfur-linked methylene carbon at δ 35–40 ppm and aromatic carbons between δ 110–150 ppm.
FT-IR confirms the absence of thiol (–SH) stretches (~2550 cm⁻¹) post-alkylation. High-resolution mass spectrometry (HRMS) validates the molecular ion peak .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine-benzimidazole scaffold?
- Answer : This scaffold exhibits broad bioactivity, including antimicrobial, anti-inflammatory, and antitumor properties. For example, derivatives with electron-withdrawing substituents on the benzimidazole ring show enhanced Gram-positive antibacterial activity (MIC: 2–8 µg/mL against S. aureus). The thioether linkage improves metabolic stability, as evidenced by in vitro microsomal assays .
Advanced Research Questions
Q. How can solvent-free Friedel-Crafts acylation be optimized to synthesize fused imidazo[2,1-b]thiazole derivatives from this compound?
- Answer : Under solvent-free conditions, Eaton’s reagent (P₂O₅·MsOH) catalyzes Friedel-Crafts acylation at 80–100°C, achieving >90% yield. Key parameters:
- Catalyst loading : 10 mol% P₂O₅·MsOH.
- Reaction time : 3–4 hours.
- Substrate ratio : 1:1.2 (imidazo[1,2-a]pyridine:acylating agent).
The method avoids solvent waste and enables regioselective acylation at the C3 position of the imidazo[1,2-a]pyridine ring .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., DHFR)?
- Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER force field) can predict binding modes. For DHFR inhibition:
- Docking : The benzimidazole moiety interacts with Asp27 via hydrogen bonding, while the imidazo[1,2-a]pyridine occupies the hydrophobic pocket.
- MD : RMSD < 2 Å over 50 ns simulations confirms stability. Free energy calculations (MM-PBSA) validate binding energies (ΔG ≈ −8.7 kcal/mol, comparable to trimethoprim) .
Q. How do contradictory data on antimicrobial activity across studies arise, and how can they be resolved?
- Answer : Discrepancies often stem from variations in:
- Strain selection : Clinical vs. ATCC strains (e.g., E. coli ATCC 8739 vs. multidrug-resistant isolates).
- Assay conditions : Agar diffusion (pH 7.4) vs. broth microdilution (pH 6.8) affects protonation states.
Standardizing protocols (CLSI guidelines) and reporting MIC/MBC values with ±1 dilution confidence intervals improves reproducibility .
Q. What strategies mitigate low yields in multi-component reactions involving this compound?
- Answer : Optimize via:
- Catalyst screening : DMF (5 mol%) accelerates imine formation in one-pot reactions.
- Temperature control : Stepwise heating (60°C → 120°C) prevents side reactions.
- Substrate pre-activation : Pre-forming the Schiff base intermediate reduces competing pathways. Yields improve from 50% to 85% with these adjustments .
Methodological Tables
Table 1 : Comparison of Synthetic Methods for Key Derivatives
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Alkylation (K₂CO₃) | Methanol/water | 75 | 95.5 | |
| Friedel-Crafts | P₂O₅·MsOH (solvent-free) | 92 | 99.0 | |
| One-pot multicomponent | DMF (catalytic) | 85 | 98.2 |
Table 2 : Antimicrobial Activity of Selected Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | DHFR Binding Energy (kcal/mol) |
|---|---|---|---|
| ZR-8 | 4 | 32 | −7.2 |
| ZR-5 | 2 | 16 | −8.7 |
| Ciprofloxacin | 0.5 | 0.25 | −7.9 (Trimethoprim) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
